Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBRUNXCRWCZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of 4-Nitrobenzaldehyde Using Diazomethane
One of the most common and efficient methods to prepare methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate involves the cyclopropanation of 4-nitrobenzaldehyde with diazomethane or its derivatives.
- Procedure :
4-Nitrobenzaldehyde is reacted with diazomethane under controlled conditions to form the cyclopropane ring. The reaction typically proceeds via a carbene intermediate generated from diazomethane, which inserts into the double bond of the aldehyde or its vinyl derivative, forming the cyclopropane ring. - Conditions :
The reaction is often carried out in an inert solvent such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures. The molar ratio of diazomethane to aldehyde is typically in excess (3-6 equivalents) to drive the reaction to completion. - Yield and Purification :
Yields reported are moderate to good (around 59-63%). The crude product is purified by flash chromatography on silica gel using ethyl acetate/hexanes mixtures. The product is obtained as a light yellow oil or solid. - Characterization :
The product is characterized by ^1H NMR, ^13C NMR, IR, and HRMS, confirming the presence of the cyclopropane ring, the methyl ester, and the nitro-substituted phenyl group.
General Procedure for Nitrocyclopropane Carboxylates via Cyclopropanation and Esterification
A broader synthetic route involves the following steps:
- Step 1: Formation of Nitrocyclopropane Intermediate
Nitro-substituted styrenes or vinyl compounds are subjected to cyclopropanation using diazo compounds or other carbene precursors in the presence of catalysts or under thermal conditions. - Step 2: Esterification
The resulting cyclopropane carboxylic acid or its intermediates are esterified with methanol or methylating agents under acidic conditions to yield the methyl ester. - Step 3: Purification
The crude product is extracted with organic solvents (e.g., dichloromethane), washed with saturated sodium chloride solution, dried over sodium sulfate, and purified by column chromatography.
Alkali Hydrolysis and Cyclopropanation from Methacrylic Derivatives (Indirect Method)
An alternative approach involves the synthesis of methyl cyclopropane carboxylates starting from methacrylic acid derivatives:
- Raw Materials :
Methacrylic acid esters, nitriles, or amides are used as starting materials. - Cyclopropanation :
These compounds undergo cyclopropanation with trihalides in the presence of alkali to form geminal dihalide intermediates. - Halogen Removal :
Treatment with sodium metal removes halogen atoms to yield methyl cyclopropyl esters or nitriles. - Hydrolysis and Acidification :
Subsequent alkali hydrolysis and acidification steps provide methyl cyclopropane carboxylates with high purity. - Advantages :
This method uses readily available raw materials, mild conditions, and offers cost-effectiveness with high purity products.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclopropanation using diazomethane is a well-established route for synthesizing this compound with reliable yields and straightforward purification.
- Alkali hydrolysis and cyclopropanation from methacrylic derivatives provide an alternative pathway with mild conditions and high product purity, suitable for industrial scale-up due to low cost and easy raw material availability.
- Nitrogen ylide-mediated cyclopropanation offers a stereoselective approach, which is valuable for chiral cyclopropane derivatives, though it requires careful resolution steps and may be more complex.
- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR, IR, and mass spectrometry.
- The presence of the nitro group on the phenyl ring influences the electronic properties and reactivity during cyclopropanation, often requiring optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products Formed
Oxidation: Nitro derivatives of the cyclopropane ring.
Reduction: Amino derivatives of the cyclopropane ring.
Substitution: Carboxylic acids or other substituted esters.
Scientific Research Applications
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents, ester groups, or cyclopropane modifications. Below is a systematic comparison:
Substituent Variations on the Aromatic Ring
Electron-Withdrawing Groups (EWGs):
- Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate (CAS: 824937-42-0): Contains both fluoro and nitro groups, enhancing electron withdrawal. Molecular weight: 239.20 g/mol (C₁₁H₁₀FNO₄). Applications: Potential intermediate in fluorinated drug synthesis .
- Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (CAS: 1308814-98-3): Ethyl ester instead of methyl, slightly increasing lipophilicity (MW: 235.24 g/mol, C₁₂H₁₃NO₄). Synthesis: Similar to the methyl ester but may require adjusted reaction conditions .
Electron-Donating Groups (EDGs):
- Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate: The amino group (EDG) contrasts sharply with nitro (EWG), altering electronic properties and reactivity. Applications: Used in drug discovery for its amine functionality, which can participate in coupling reactions .
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1):
Halogen Substituents:
Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate :
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate (CAS: 2089648-86-0):
Ester Group Modifications
- Cyclopropanecarboxylic acid, 1-[(4-nitrophenyl)sulfonyl]-, 1-methylethyl ester (CAS: 145348-27-2):
Cyclopropane Ring Modifications
- cyclopropane (high strain). Reduced reactivity in ring-opening reactions compared to cyclopropane derivatives .
Biological Activity
Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound consists of a cyclopropane ring substituted with a 4-nitrophenyl group and an ester functional group. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the alkylation of cyclopropane derivatives followed by esterification. Various methods have been developed to achieve this, often utilizing reagents like sodium hydroxide and acid chlorides. The synthesis pathway may vary based on the desired purity and yield.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. A study highlighted that some phenylcyclopropane carboxamide derivatives inhibited the proliferation of human myeloid leukemia cell lines without inducing cytotoxicity, suggesting potential therapeutic applications in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that can interact with cellular components, potentially disrupting cellular functions or inducing apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Inhibition of O-Acetylserine Sulfhydrylase : Research has shown that certain phenylcyclopropane carboxylic acids can inhibit O-acetylserine sulfhydrylase isoforms, which are crucial in cysteine biosynthesis. This inhibition could represent a novel strategy for developing antibacterial agents .
- Anticancer Activity : A case study demonstrated that specific derivatives exhibited selective inhibition on leukemia cell lines, indicating their potential as anticancer agents while sparing normal cells from toxicity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 1-(2-nitrophenyl)cyclopropane-1-carboxylate | Antimicrobial | Bioreduction leading to reactive intermediates |
| Ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | Anticancer | Inhibition of specific enzymes |
| Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate | Potential anticancer | Interaction with cellular signaling pathways |
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for Methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation using zinc-mediated coupling reactions. For example, (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide reacts with aryl halides (e.g., 4-nitrophenyl bromide) under reflux in THF, followed by purification via column chromatography (hexane/ethyl acetate gradients). Yield optimization (e.g., 53–90%) depends on reaction time (30–60 minutes) and stoichiometric ratios . Key parameters include inert atmosphere (N₂/Ar), temperature control, and monitoring by TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign chemical shifts for the cyclopropane ring (δ ~1.5–2.5 ppm for protons; δ ~20–30 ppm for carbons) and nitrophenyl groups (aromatic protons at δ ~7.5–8.5 ppm; carbons at δ ~120–150 ppm). Compare with deuterated analogs to resolve overlapping signals .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with ≤2 ppm error .
- IR : Identify ester carbonyl (~1720 cm⁻¹) and nitro group (~1520/1350 cm⁻¹) stretches .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer : Impurities often arise from incomplete cyclopropanation or nitro group reduction. Use LC-MS to detect intermediates (e.g., unreacted aryl halides) and optimize purification via gradient elution in column chromatography. Recrystallization in ethanol/water mixtures can remove polar byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for cyclopropane derivatives?
- Methodological Answer : Discrepancies in cyclopropane proton splitting patterns may stem from ring strain or solvent effects. Use deuterated solvents (e.g., CDCl₃) to minimize exchange broadening. For complex cases, employ 2D NMR (COSY, HSQC) to correlate protons and carbons. Cross-validate with X-ray crystallography when single crystals are obtainable .
Q. How can computational methods predict the reactivity of the cyclopropane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations assess conformational stability under varying solvents .
Q. What experimental approaches validate the antimicrobial activity of derivatives synthesized from this compound?
- Methodological Answer : Derivatives (e.g., 1,3,4-thiadiazoles) can be tested against Gram-negative bacteria (E. coli), Gram-positive bacteria (B. mycoides), and fungi (C. albicans) using broth microdilution assays. Determine minimum inhibitory concentrations (MICs) and compare with controls (e.g., ampicillin). Structure-activity relationships (SAR) are derived by modifying the nitrophenyl group or ester substituents .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect diffraction data using a synchrotron or Cu-Kα source. Refine structures with SHELXL, focusing on anisotropic displacement parameters and residual electron density. Validate bond lengths/angles against similar cyclopropane structures in the Cambridge Structural Database .
Q. What isotopic labeling techniques are used to study reaction mechanisms involving this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., methyl 1-(naphthalen-1-yl-d₇)cyclopropane-1-carboxylate) via deuteration of precursor aryl halides. Use ²H NMR or mass spectrometry to track isotopic incorporation in mechanistic studies (e.g., radical cyclopropanation pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
